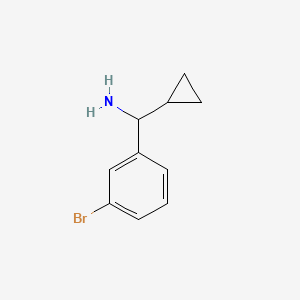

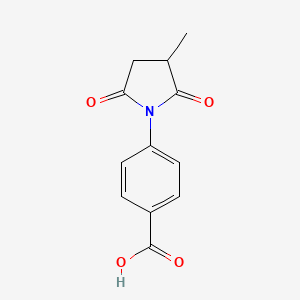

4-(3-Methyl-2,5-dioxo-pyrrolidin-1-yl)-benzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

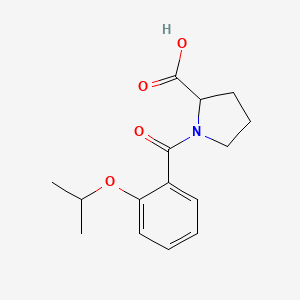

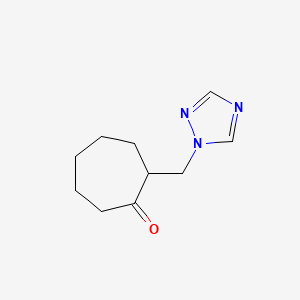

The compound of interest, 4-(3-Methyl-2,5-dioxo-pyrrolidin-1-yl)-benzoic acid, is a derivative of benzoic acid with a pyrrolidinone substituent. This structure is related to various research areas, including the synthesis of metal-organic frameworks, the study of liquid crystal associates, and the development of organotin(IV) complexes. The compound's relevance spans from synthetic chemistry to materials science and biological applications.

Synthesis Analysis

A novel synthesis method for a closely related compound, 2-(3-methyl-2,5-dioxopyrrolidin-1-yl)benzoic acid, has been reported, which involves the hydrogenation of a precursor obtained from the fusion of anthranilic acid with citraconic anhydride, providing a cleaner product in higher yield compared to previous methods . This synthesis route could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of 4-(3-Methyl-2,5-dioxo-pyrrolidin-1-yl)-benzoic acid is not directly discussed in the provided papers. However, related compounds with pyridyl and pyrrolidinone groups have been synthesized and characterized, indicating the potential for diverse coordination geometries and intermolecular interactions . These studies suggest that the compound of interest may also exhibit interesting structural properties.

Chemical Reactions Analysis

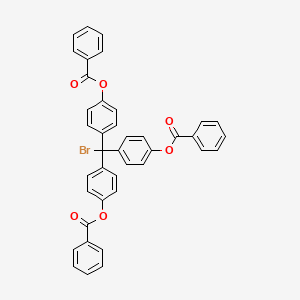

The chemical reactivity of the compound can be inferred from studies on similar structures. For instance, organotin(IV) complexes of a related compound, 4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoic acid, have been synthesized and characterized, indicating the ability of the pyrrolidinone group to coordinate with metal centers . This reactivity could be relevant for the compound , potentially leading to the formation of novel coordination polymers or complexes.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound are not directly reported, but related compounds have been shown to possess interesting properties such as solvatochromism, luminescence, and mesophase behavior . These properties are often influenced by the molecular structure and substituents, suggesting that 4-(3-Methyl-2,5-dioxo-pyrrolidin-1-yl)-benzoic acid may also exhibit unique physical and chemical characteristics.

Relevant Case Studies

Case studies involving similar compounds have demonstrated a range of applications. For example, metal-organic frameworks based on pyridyl benzoic acids have been synthesized, displaying phase transformations and chromotropism . Additionally, organotin(IV) complexes have been studied for their biological applications, including toxicity against bacteria and fungi . These examples provide a context for the potential applications of the compound of interest in materials science and biomedicine.

Scientific Research Applications

Organotin(IV) Complexes and Biological Applications

Organotin(IV) complexes of 4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoic acid have been synthesized, characterized, and assessed for biological applications. The synthesis involved forming complexes with various organotin substituents like methyl-, n-butyl-, and phenyl-tin. The geometry around the tin atom was determined through solid and solution studies, while the toxicity of these complexes was evaluated against different bacteria and fungi. These compounds show potential in biological applications, especially considering their toxicological properties against specific microorganisms (Shahid et al., 2005).

Supramolecular Liquid Crystals and Hydrogen-Bonding Interactions

Research has explored the formation of supramolecular liquid crystals through hydrogen-bonding interactions involving laterally methyl-substituted 1:1 associates between 4-(4′-pyridylazo-3-methylphenyl)-4″-substituted benzoates and 4-substituted benzoic acids. The effect of different substituents on the pyridine-based derivatives or the acid component was studied, revealing interesting mesophase behavior and stability in the resulting supramolecular liquid crystal phases. These findings are significant for understanding and controlling the properties of liquid crystals for various applications (Naoum et al., 2010).

Lanthanide-based Coordination Polymers

Research into lanthanide-based coordination polymers assembled from derivatives of 3,5-dihydroxy benzoates, including 3,5-bis(benzyloxy)benzoic acid and 3,5-bis(pyridine-2-ylmethoxy)benzoic acid, has been conducted. These studies involved synthesizing and characterizing new lanthanide complexes and assessing their photophysical properties. This research contributes valuable insights into the structural and photophysical characteristics of lanthanide coordination compounds, which are crucial for applications in materials science and photonics (Sivakumar et al., 2011).

Synthesis of Hybrid Compounds

The synthesis of hybrid compounds based on 4-[(1-oxo-3,4-dihydro-2H-naphmalen-2-ylidene)methyl]benzoic acid has been explored. These compounds were synthesized through reactions involving nitrogenous bases like piperidine, triethylamine, or pyridine. The reactions led to the formation of condensed dihydropyran structures and subsequent aromatization into benzodihydrochromenilium salts. This research provides a foundation for the development of new hybrid materials with potential pharmaceutical and material science applications (Ivanova et al., 2019).

properties

IUPAC Name |

4-(3-methyl-2,5-dioxopyrrolidin-1-yl)benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO4/c1-7-6-10(14)13(11(7)15)9-4-2-8(3-5-9)12(16)17/h2-5,7H,6H2,1H3,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGTUAZVXHJBAKJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

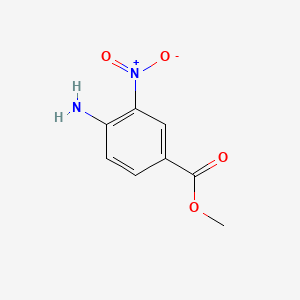

Canonical SMILES |

CC1CC(=O)N(C1=O)C2=CC=C(C=C2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(3-Methyl-2,5-dioxo-pyrrolidin-1-yl)-benzoic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Ethoxy-5-[(4-ethylpiperazino)sulfonyl]nicotinic acid](/img/structure/B1308253.png)

![4-[3-(4-Fluorophenyl)acryloyl]phenyl 4-methylbenzenecarboxylate](/img/structure/B1308296.png)

![Methyl 2-[4-(dimethylaminomethylidene)-5-oxo-1-phenylpyrazol-3-yl]acetate](/img/structure/B1308308.png)